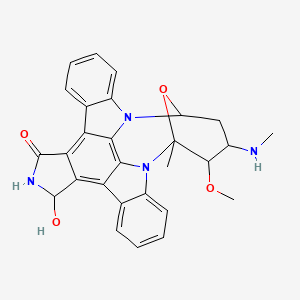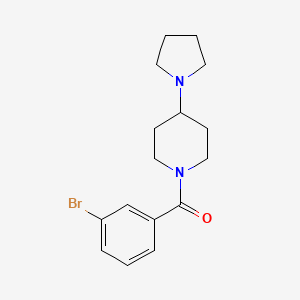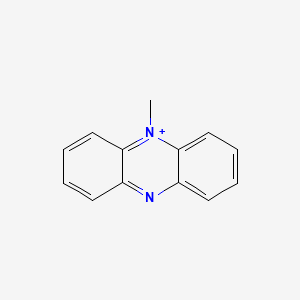
Phenazine (methosulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenazine (methosulfate) is a nitrogen-containing heterocyclic compound known for its redox properties. It is widely used as an electron transfer reactant, coupling NAD(P)H generation to the reduction of tetrazolium salts in biochemical assays . This compound is also recognized for its role in generating superoxide radicals, which are crucial in various biochemical and medical applications .
準備方法
Synthetic Routes and Reaction Conditions: Phenazine (methosulfate) can be synthesized through several methods:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units under alkaline conditions.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to form C-N bonds.
Industrial Production Methods: Industrial production of phenazine (methosulfate) typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The Wohl–Aue method, despite its harsh conditions, is often preferred due to its efficiency in producing phenazine derivatives .
化学反応の分析
Phenazine (methosulfate) undergoes various chemical reactions, including:
Oxidation: It acts as an electron acceptor, undergoing oxidation to form phenazine radicals.
Reduction: It can be reduced by NAD(P)H to form its reduced form, which is colorless.
Substitution: Phenazine derivatives can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: NAD(P)H is a common reducing agent.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Phenazine radicals and other oxidized derivatives.
Reduction: Reduced phenazine (methosulfate).
Substitution: Substituted phenazine derivatives.
科学的研究の応用
Phenazine (methosulfate) has a wide range of applications in scientific research:
Chemistry: Used as an electron transfer reactant in various biochemical assays.
Biology: Employed in cell viability assays to couple NAD(P)H generation to the reduction of tetrazolium salts.
Medicine: Investigated for its potential in inducing oxidative stress and apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its redox properties.
作用機序
Phenazine (methosulfate) exerts its effects primarily through its redox properties. It acts as an electron transfer reactant, facilitating the transfer of electrons in biochemical reactions . This compound generates superoxide radicals, which induce oxidative stress and apoptosis in cells . The molecular targets include various redox-sensitive proteins and enzymes involved in cellular stress responses .
類似化合物との比較
Phenazine (methosulfate) is unique due to its specific redox properties and applications. Similar compounds include:
Phenazine Ethosulfate: Another phenazine derivative used as an electron transfer reactant.
Phenazine-1-Carboxylic Acid: Known for its antimicrobial properties.
Pyocyanin: A natural phenazine derivative with antibiotic properties.
Phenazine (methosulfate) stands out due to its widespread use in biochemical assays and its potential in medical research for inducing oxidative stress and apoptosis .
特性
分子式 |
C14H15N2O4S+ |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
methyl hydrogen sulfate;5-methylphenazin-5-ium |
InChI |
InChI=1S/C13H11N2.CH4O4S/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;1-5-6(2,3)4/h2-9H,1H3;1H3,(H,2,3,4)/q+1; |
InChIキー |
RXGJTUSBYWCRBK-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4S,6S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B10769278.png)

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)



![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[hydroxy(phenoxy)phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B10769335.png)
![tetrasodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B10769351.png)
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B10769354.png)
![2-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-propionic acid](/img/structure/B10769359.png)

![(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile](/img/structure/B10769374.png)
